1-Oxa-3-azaspiro[4.5]dec-2-ene
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Overview
Description
1-Oxa-3-azaspiro[45]dec-2-ene is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
The synthesis of 1-Oxa-3-azaspiro[4.5]dec-2-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
1-Oxa-3-azaspiro[4.5]dec-2-ene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can produce various N-alkylated products.
Scientific Research Applications
1-Oxa-3-azaspiro[4.5]dec-2-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxa-3-azaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatase 1B, the compound binds to the active site of the enzyme, preventing its normal function and thereby modulating signaling pathways involved in glucose metabolism . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Oxa-3-azaspiro[4.5]dec-2-ene can be compared with other spirocyclic compounds such as:
8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene: This compound has a similar spirocyclic structure but includes an additional nitrogen atom and a different ring size.
8-hydroxy-1-oxa-3-azaspiro[4.5]dec-2-ene: This compound is closely related but includes a hydroxyl group, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
6247-68-3 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-oxa-3-azaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C8H13NO/c1-2-4-8(5-3-1)6-9-7-10-8/h7H,1-6H2 |
InChI Key |
PYTYTWAWGYMXTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CN=CO2 |
Origin of Product |
United States |
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